molecular formula C18H19N3O3 B2910847 N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide CAS No. 2034604-51-6

N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Numéro de catalogue: B2910847
Numéro CAS: 2034604-51-6
Poids moléculaire: 325.368
Clé InChI: FICIVCLSCMJIFQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential use in cancer treatment. FIIN-3 is a kinase inhibitor that targets the oncogenic receptor tyrosine kinase (RTK) family, which is known to play a crucial role in the development and progression of various types of cancer.

Mécanisme D'action

Target of Action

The compound, also known as N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, is a complex molecule that contains both an indole and a furan moiety . The indole moiety is known to bind with high affinity to multiple receptors , making it a valuable component in the development of new therapeutic agents . .

Mode of Action

The mode of action of this compound is likely to be influenced by the presence of the indole and furan moieties. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

The compound’s effect on biochemical pathways is likely to be diverse, given the broad range of biological activities associated with indole derivatives . For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that the compound could potentially interact with similar biochemical pathways.

Pharmacokinetics

The presence of the indole and furan moieties could potentially influence these properties, as both moieties are known to have significant biological activity

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the broad range of biological activities associated with indole derivatives . These could potentially include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects . .

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide in lab experiments is its specificity for RTKs. This allows researchers to study the effects of RTK inhibition on cancer cells without affecting other signaling pathways. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, the synthesis of this compound is complex and requires expertise in organic chemistry, which can limit its availability for researchers.

Orientations Futures

There are several future directions for the study of N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide. One potential application is the development of combination therapies that include this compound and other targeted therapies. Another direction is the exploration of this compound as a potential treatment for other diseases that are associated with RTK overexpression, such as autoimmune disorders and inflammatory diseases. Additionally, further research is needed to optimize the synthesis of this compound and to develop more efficient methods for its administration in vivo.
Conclusion
This compound is a promising small molecule inhibitor that has shown great potential in the treatment of cancer. Its specificity for RTKs and minimal toxicity to normal cells make it a promising candidate for cancer treatment. The synthesis of this compound is complex and requires expertise in organic chemistry, which can limit its availability for researchers. However, with further research, this compound could become an important tool in the fight against cancer and other diseases associated with RTK overexpression.

Méthodes De Synthèse

The synthesis of N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide involves a series of chemical reactions that require expertise in organic chemistry. The synthesis method was first reported by researchers at Dana-Farber Cancer Institute in 2013. The synthesis involves the reaction of 2-(1-methyl-1H-indol-5-yl)ethanamine with furan-2-carbaldehyde to form the intermediate compound, which is then reacted with oxalyl chloride to form this compound. The synthesis method has been optimized over time to improve the yield and purity of the final product.

Applications De Recherche Scientifique

N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has been found to be effective against a variety of cancer types, including lung cancer, breast cancer, and leukemia. The mechanism of action of this compound involves the inhibition of RTKs, which are known to be overexpressed in many types of cancer.

Propriétés

IUPAC Name

N'-(furan-2-ylmethyl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-21-9-7-14-11-13(4-5-16(14)21)6-8-19-17(22)18(23)20-12-15-3-2-10-24-15/h2-5,7,9-11H,6,8,12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICIVCLSCMJIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.